2-(4-Fluorophenyl)quinoline-4-carbohydrazide
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Overview
Description
2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12FN3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-(4-Fluorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)quinoline-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
2-(4-Fluorophenyl)quinoline-4-carbohydrazide can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: This compound also has potential anticancer properties but differs in its specific molecular interactions and biological effects.
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: These compounds have shown significant antiproliferative action against cancer cells and are studied for their potential as EGFR kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-fluorophenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGEBJEQZLUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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